molecular formula C23H15BrN2O2 B306036 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B306036
M. Wt: 431.3 g/mol
InChI Key: OGAXBYPOPQRRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile, also known as BR-DIM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BR-DIM belongs to the family of chromenes, which are known for their diverse biological activities.

Scientific Research Applications

2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties in various cancer cell lines, including breast, prostate, and lung cancer. 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile induces apoptosis, inhibits cell proliferation, and suppresses the expression of cancer-promoting genes. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy.
2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile has also been studied for its anti-inflammatory properties. It inhibits the production of inflammatory cytokines and reduces inflammation in animal models of arthritis and colitis. Additionally, 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile also inhibits the activity of histone deacetylases, which play a role in gene expression regulation. These mechanisms contribute to the anti-cancer and anti-inflammatory properties of 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile.
Biochemical and Physiological Effects
2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile has been shown to have minimal toxicity in animal models. It is rapidly metabolized in the liver and excreted in the urine. 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile in lab experiments is its relative ease of synthesis and availability. It is also relatively stable and has a long shelf life. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential use in combination with other drugs for enhanced efficacy. Additionally, 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile may have potential applications in other areas, such as the treatment of metabolic disorders and infectious diseases. Further research is needed to fully understand the potential of 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile in these areas.
Conclusion
In conclusion, 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways and inhibit histone deacetylases. 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile has minimal toxicity and is relatively easy to synthesize. Future research is needed to fully understand its potential and optimize its therapeutic potential.

Synthesis Methods

2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile is synthesized by reacting 5-bromo-2-(2-propynyloxy)phenylboronic acid with 4-(dimethylamino)phenylacetylene and 3-cyano-4H-chromene in the presence of a palladium catalyst. The reaction yields 2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile as a yellow powder with a purity of over 95%. The synthesis method is relatively simple and can be scaled up for commercial production.

properties

Product Name

2-amino-4-[5-bromo-2-(2-propynyloxy)phenyl]-4H-benzo[h]chromene-3-carbonitrile

Molecular Formula

C23H15BrN2O2

Molecular Weight

431.3 g/mol

IUPAC Name

2-amino-4-(5-bromo-2-prop-2-ynoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C23H15BrN2O2/c1-2-11-27-20-10-8-15(24)12-18(20)21-17-9-7-14-5-3-4-6-16(14)22(17)28-23(26)19(21)13-25/h1,3-10,12,21H,11,26H2

InChI Key

OGAXBYPOPQRRBM-UHFFFAOYSA-N

SMILES

C#CCOC1=C(C=C(C=C1)Br)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N

Origin of Product

United States

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